synthesis pathway for 2,3-dimethyl-N-(2,2,2-trifluoroethyl)aniline
synthesis pathway for 2,3-dimethyl-N-(2,2,2-trifluoroethyl)aniline
An In-Depth Technical Guide to the Synthesis of 2,3-dimethyl-N-(2,2,2-trifluoroethyl)aniline
Introduction
The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal and agricultural chemistry, often imparting desirable properties such as enhanced metabolic stability, increased lipophilicity, and improved bioavailability. The 2,2,2-trifluoroethyl moiety is a particularly valuable functional group in this regard. This guide provides a comprehensive overview of scientifically robust synthesis pathways for 2,3-dimethyl-N-(2,2,2-trifluoroethyl)aniline, a key intermediate for the development of advanced fluorinated compounds.[1]
This document is intended for researchers, scientists, and drug development professionals. It moves beyond simple procedural lists to explore the underlying chemical principles, the rationale for methodological choices, and the practical considerations for successful synthesis, purification, and characterization. We will examine three primary synthetic strategies: classical reductive amination, direct N-alkylation, and modern palladium-catalyzed cross-coupling.
Part 1: The Direct Pathway via Reductive Amination
Reductive amination is one of the most powerful and widely used methods for the formation of C-N bonds, valued for its efficiency and operational simplicity. The strategy involves the in situ formation of an imine or iminium ion from an amine and a carbonyl compound, which is then immediately reduced to the target amine.
Mechanism and Scientific Rationale
The reaction between 2,3-dimethylaniline and a trifluoroacetaldehyde equivalent first forms a hemiaminal intermediate, which then dehydrates to form an electrophilic iminium ion. A carefully chosen reducing agent then selectively reduces this iminium ion in the presence of the unreacted carbonyl starting material.
The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is particularly well-suited for this transformation.[2] It is a mild and selective hydride donor, sufficiently reactive to reduce the iminium intermediate but generally unreactive towards the aldehyde or ketone starting material.[3] This selectivity prevents the formation of the corresponding alcohol byproduct and allows for a one-pot procedure, which is highly advantageous for efficiency.[2] The reaction is often carried out in solvents like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[2]
Experimental Protocol: Reductive Amination
Objective: To synthesize 2,3-dimethyl-N-(2,2,2-trifluoroethyl)aniline from 2,3-dimethylaniline and 2,2,2-trifluoroacetaldehyde ethyl hemiacetal.
Materials:
-
2,3-Dimethylaniline
-
2,2,2-Trifluoroacetaldehyde ethyl hemiacetal
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,3-dimethylaniline (1.0 equiv).
-
Dissolve the aniline in anhydrous DCE (to a concentration of approx. 0.2 M).[4]
-
Add 2,2,2-trifluoroacetaldehyde ethyl hemiacetal (1.2 equiv). Stir the mixture at room temperature for 20-30 minutes.
-
Carefully add sodium triacetoxyborohydride (1.5 equiv) portion-wise over 15 minutes. The reaction may be mildly exothermic.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude residue by flash column chromatography on silica gel.[4]
Data Summary: Reductive Amination
| Parameter | Condition | Rationale / Reference |
| Reducing Agent | Sodium Triacetoxyborohydride | Mild and selective for iminium ions over aldehydes.[2][3] |
| Solvent | 1,2-Dichloroethane (DCE) | Preferred solvent for NaBH(OAc)₃ reductions.[2] |
| Stoichiometry | Amine:Aldehyde:Reducer ≈ 1:1.2:1.5 | Excess aldehyde and reducer drive the reaction to completion. |
| Temperature | Room Temperature | Mild conditions tolerate a wide range of functional groups.[4] |
| Typical Yield | 70-90% | Dependent on purity of starting materials and purification efficiency. |
Workflow Diagram: Reductive Amination
Caption: Experimental workflow for reductive amination.
Part 2: Synthesis via Direct N-Alkylation
Direct N-alkylation offers an alternative, straightforward approach using a strong electrophile. This method relies on the nucleophilic character of the aniline nitrogen attacking an alkyl group bearing an excellent leaving group.
Mechanism and Scientific Rationale
This reaction proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. 2,3-dimethylaniline acts as the nucleophile, and a 2,2,2-trifluoroethyl species with a highly effective leaving group serves as the electrophile. Trifluoromethanesulfonate (triflate, OTf) is an exceptional leaving group due to the high stability of the resulting triflate anion, making reagents like 2,2,2-trifluoroethyl trifluoromethanesulfonate highly reactive alkylating agents.[5]
The reaction generates triflic acid as a byproduct, which would protonate the starting aniline, rendering it non-nucleophilic. Therefore, a non-nucleophilic base, such as diisopropylethylamine (DIEA) or 2,6-lutidine, is required to scavenge the acid and ensure the reaction proceeds to completion.
Experimental Protocol: N-Alkylation
Objective: To synthesize 2,3-dimethyl-N-(2,2,2-trifluoroethyl)aniline via direct alkylation.
Materials:
-
2,3-Dimethylaniline
-
2,2,2-Trifluoroethyl trifluoromethanesulfonate[5]
-
Diisopropylethylamine (DIEA)
-
Dichloromethane (DCM) or Acetonitrile (MeCN), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flask under an inert atmosphere, dissolve 2,3-dimethylaniline (1.0 equiv) and DIEA (1.5 equiv) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 2,2,2-trifluoroethyl trifluoromethanesulfonate (1.1 equiv) in DCM dropwise.
-
Allow the reaction to slowly warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous NH₄Cl solution.
-
Perform an aqueous workup as described in the reductive amination protocol (Part 1, steps 7-8).
-
Purify the crude product by flash column chromatography.
Data Summary: N-Alkylation
| Parameter | Condition | Rationale / Reference |
| Alkylating Agent | 2,2,2-Trifluoroethyl triflate | Triflate is an excellent leaving group, enhancing reactivity.[5] |
| Base | Diisopropylethylamine (DIEA) | Non-nucleophilic base to neutralize generated acid. |
| Solvent | Dichloromethane (DCM) | Aprotic solvent suitable for SN2 reactions. |
| Temperature | 0 °C to Room Temperature | Controls the initial rate of the highly exothermic reaction. |
| Typical Yield | 65-85% | Can be lower than reductive amination due to potential side reactions. |
Part 3: The Modern Approach: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for its remarkable versatility and functional group tolerance. This method allows for the formation of C-N bonds under conditions that are often milder than classical methods.[6]
Mechanism and Scientific Rationale
The reaction involves a catalytic cycle that begins with the oxidative addition of an aryl halide or triflate (e.g., 1-bromo-2,3-dimethylbenzene) to a Pd(0) complex. The resulting Pd(II) complex then coordinates with the amine (2,2,2-trifluoroethylamine). In the presence of a base, the amine is deprotonated, and subsequent reductive elimination from the palladium center yields the desired N-arylated product and regenerates the Pd(0) catalyst.[7]
The success of the Buchwald-Hartwig amination is highly dependent on the choice of phosphine ligand coordinated to the palladium. Bulky, electron-rich ligands, such as XPhos or SPhos, are often employed to facilitate both the oxidative addition and the final reductive elimination steps.[8] The choice of base (e.g., K₃PO₄, NaOtBu) is also crucial for the deprotonation of the amine within the palladium coordination sphere.[8]
Experimental Protocol: Buchwald-Hartwig Amination
Objective: To synthesize the target compound from 1-bromo-2,3-dimethylbenzene and 2,2,2-trifluoroethylamine.
Materials:
-
1-Bromo-2,3-dimethylbenzene
-
2,2,2-Trifluoroethylamine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene or Dioxane, anhydrous and degassed
Procedure:
-
Catalyst Pre-formation (optional but recommended): In a glovebox, add Pd₂(dba)₃ (0.01 equiv), XPhos (0.025 equiv), and NaOtBu (1.4 equiv) to an oven-dried Schlenk flask.
-
Add the aryl bromide (1.0 equiv) and anhydrous, degassed toluene.
-
Add 2,2,2-trifluoroethylamine (1.2 equiv).
-
Seal the vessel and heat the mixture to 80-110 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction by GC-MS or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine, then dry, filter, and concentrate as previously described.
-
Purify the product by flash column chromatography.
Catalytic Cycle Diagram: Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Part 4: Purification and Characterization
Purification
Regardless of the synthetic route, purification is essential to isolate the target compound from starting materials, reagents, and byproducts.
-
Flash Column Chromatography: This is the most common method for purification. A solvent system of ethyl acetate in hexanes or heptanes is typically effective. The polarity of the eluent can be adjusted based on TLC analysis.
-
Recrystallization: If the crude product is a solid and of sufficient purity, recrystallization can be an effective and scalable purification method. A suitable solvent system must be identified where the product is soluble at high temperatures but sparingly soluble at low temperatures.
Characterization
The identity and purity of the final product, 2,3-dimethyl-N-(2,2,2-trifluoroethyl)aniline, should be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will confirm the presence of the aromatic protons on the dimethylaniline ring, the two methyl groups (singlets), the methylene (-CH₂-) group adjacent to the nitrogen (a quartet due to coupling with the CF₃ group), and the N-H proton (a broad singlet or triplet). The expected chemical shifts for the aromatic and methyl protons can be compared to the starting 2,3-dimethylaniline.[9]
-
¹³C NMR: Will show the expected number of aromatic and aliphatic carbons. The carbon of the CF₃ group will appear as a quartet due to one-bond C-F coupling.
-
¹⁹F NMR: Will show a single signal (a triplet due to coupling with the adjacent CH₂ group) confirming the presence of the CF₃ group.
-
-
Mass Spectrometry (MS): Will confirm the molecular weight of the product (C₁₀H₁₂F₃N, MW: 203.20 g/mol ).[10] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Conclusion
This guide has detailed three robust and distinct pathways for the synthesis of 2,3-dimethyl-N-(2,2,2-trifluoroethyl)aniline.
-
Reductive Amination is a highly reliable and often high-yielding classical method that is ideal for straightforward, large-scale synthesis.
-
Direct N-Alkylation provides a mechanistically simple alternative, though it requires a highly reactive and specialized alkylating agent.
-
Buchwald-Hartwig Amination represents the state-of-the-art in C-N bond formation, offering broad substrate scope and high functional group tolerance, making it invaluable in complex molecule synthesis where other methods may fail.
The optimal choice of synthetic route will depend on factors specific to the research or development context, including the availability of starting materials, required scale, cost considerations, and the need for functional group compatibility in more elaborate synthetic campaigns. Each method, when executed with care, provides a reliable entry point to this valuable fluorinated building block.
References
- Wikipedia. Buchwald–Hartwig amination. [URL: https://en.wikipedia.
- Taeufer, T., & Pospech, J. (2020). Palladium-Catalyzed Synthesis of N,N-Dimethylanilines via Buchwald-Hartwig Amination of (Hetero)aryl Triflates. The Journal of Organic Chemistry, 85(11), 7097-7111. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.0c00491]
- Guidechem. N-(2,2,2-trifluoroethyl)aniline | CAS No.351-61-1 Synthetic Routes. [URL: https://www.guidechem.com/product-351-61-1.html]
- Ren, S., Xu, G., Guo, Y., Liu, Q., & Guo, C. (2021). Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution. RSC Advances, 11(33), 20431-20435. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/ra/d1ra03379d]
- Chemistry LibreTexts. Buchwald-Hartwig Amination. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/24%3A_Organometallic_Chemistry/24.
- Ren, S., et al. (2021). Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution. RSC Advances. [URL: https://pubs.rsc.org/en/content/articlehtml/2021/ra/d1ra03379d]
- BenchChem. Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Chloroaniline Derivatives. [URL: https://www.benchchem.
- ResearchGate. Synthesis of intermediates for the Buchwald–Hartwig amination. [URL: https://www.researchgate.
- CONICET Digital. Visible light-catalyzed fluoroalkylation reactions of free aniline derivatives. [URL: https://ri.conicet.gov.ar/handle/11336/186595]
- Royal Society of Chemistry. Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. [URL: https://www.rsc.
- Google Patents. (2010). CN101245020B - Process for synthesizing 2,3-difluoroaniline. [URL: https://patents.google.
- ResearchGate. Friedel–Crafts alkylation of N,N-dimethylaniline. [URL: https://www.researchgate.net/publication/355325983_Recent_Advances_in_the_Stetter_Reaction_and_Its_Applications_in_the_Synthesis_of_Heterocyclic_Systems]
- National Institutes of Health. Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10383188/]
- BenchChem. Technical Support Center: N-Ethyl-2,3-difluoro-6-nitroaniline Purification. [URL: https://www.benchchem.
- Wageningen University & Research. Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides. [URL: https://edepot.wur.nl/603078]
- PubChem. 2,3-dimethyl-N-[2-(trifluoromethoxy)ethyl]aniline. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/65804492]
- Righi, M., et al. (2011). Direct, one-pot reductive alkylation of anilines with functionalized acetals mediated by triethylsilane and TFA. The Journal of Organic Chemistry, 76(2), 704-7. [URL: https://pubmed.ncbi.nlm.nih.gov/21175194/]
- BLDpharm. 2,3-Dimethyl-N-(2,2,2-trifluoroethyl)aniline. [URL: https://www.bldpharm.com/products/1021088-29-8.html]
- ChemicalBook. 2,3-Dimethylaniline(87-59-2) 1H NMR spectrum. [URL: https://www.chemicalbook.com/spectrum/87-59-2_1HNMR.htm]
- PubChem. 2,3-dimethyl-N-(2,2,2-trifluoroethyl)aniline. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/28585661]
- ACS Publications. The Journal of Organic Chemistry Vol. 91 No. 2. [URL: https://pubs.acs.org/toc/joceah/91/2]
- Journal of Chemical and Pharmaceutical Research. Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives. [URL: https://www.jocpr.
- International Union of Crystallography. Synthesis and crystal structure of (E)-N-[(2-bromophenyl)methylidene]-3,5-bis(trifluoromethyl)aniline. [URL: https://journals.iucr.org/e/issues/2024/01/00/ga2034/index.html]
- National Institutes of Health. Difluoroalkylation of Anilines via Photoinduced Methods. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10454378/]
- Google Patents. (1981). EP0039810A1 - Process for the preparation of 2-trifluoromethyl aniline. [URL: https://patents.google.
- Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849-3862. [URL: https://www.organic-chemistry.org/abstracts/lit2/028.shtm]
- MySkinRecipes. 2,3-dimethyl-N-(2,2,2-trifluoroethyl)aniline. [URL: https://myskinrecipes.com/ingredients/2-3-dimethyl-n-2-2-2-trifluoroethyl-aniline]
- University of Milan. B(C6F5)3‑Catalyzed Reductive Amination using Hydrosilanes. [URL: https://air.unimi.it/retrieve/handle/2434/923984/1609170/acs.organomet.2c00539.pdf]
- National Institutes of Health. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9390231/]
- SciSpace. NMR Spectra of Some Nitro-substituted N-Alkylanilines. III. The Conformation of N,3-Dimethyl-2,4,6-trinitroaniline. [URL: https://typeset.io/papers/nmr-spectra-of-some-nitro-substituted-n-alkylanilines-iii-2v15h91n7l]
- Journal of Materials and Environmental Science. Evaluation by NMR spectroscopy and global descriptors of the para substituents of aniline by the DFT method. [URL: https://www.jmaterenvironsci.com/index.php/JMES/article/view/2855]
- PubChem. 2,2,2-Trifluoroethyl trifluoromethanesulfonate. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/80366]
Sources
- 1. 2,3-dimethyl-N-(2,2,2-trifluoroethyl)aniline [myskinrecipes.com]
- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 3. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. 2,2,2-Trifluoroethyl trifluoromethanesulfonate | C3H2F6O3S | CID 80366 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Palladium-Catalyzed Synthesis of N,N-Dimethylanilines via Buchwald-Hartwig Amination of (Hetero)aryl Triflates [organic-chemistry.org]
- 9. 2,3-Dimethylaniline(87-59-2) 1H NMR spectrum [chemicalbook.com]
- 10. 1021088-29-8|2,3-Dimethyl-N-(2,2,2-trifluoroethyl)aniline|BLD Pharm [bldpharm.com]
